Farglitazar
Description
This compound is an L-tyrosine derived and peroxisome proliferator-activated receptor (PPAR) agonist with hypoglycemic and lipid lowering activity. This compound shows greater selectivity over PPARgamma than PPARalpha. This agent is developed for the treatment of hepatic fibrosis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a non-thiazolidinedione insulin sensitiser and PPARgamma agonist
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O5/c1-23-29(36-33(41-23)26-12-6-3-7-13-26)20-21-40-27-18-16-24(17-19-27)22-31(34(38)39)35-30-15-9-8-14-28(30)32(37)25-10-4-2-5-11-25/h2-19,31,35H,20-22H2,1H3,(H,38,39)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCHHVUQYRMYLW-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047310 | |
| Record name | Farglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196808-45-4 | |
| Record name | Farglitazar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196808-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Farglitazar [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FARGLITAZAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3433GY7132 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Farglitazar: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farglitazar (also known as GI262570) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization.[1][2] Developed by GlaxoSmithKline, this compound was investigated as a therapeutic agent for type 2 diabetes and hepatic fibrosis.[1][3] Although its clinical development was ultimately discontinued, the study of this compound has contributed significantly to the understanding of PPARγ agonism and the design of insulin-sensitizing drugs.[3] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for a scientific audience.
Discovery and Development
The discovery of this compound emerged from research into non-thiazolidinedione (TZD) PPARγ agonists. The development of N-(2-benzoylphenyl)-L-tyrosine derivatives led to the identification of a series of potent antihyperglycemic and antihyperlipidemic agents, with this compound being a prominent example. The rationale was to identify compounds with improved potency and selectivity for PPARγ, potentially offering better therapeutic outcomes for type 2 diabetes.
This compound progressed to Phase III clinical trials for type 2 diabetes mellitus and Phase II trials for hepatic fibrosis. However, development was discontinued, in the case of hepatic fibrosis, due to a lack of demonstrated efficacy.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's biological activity. It is important to note that values can vary between different experimental setups.
| Parameter | Value | Receptor | Assay Type | Source |
| pKi | 8.94 | Human PPARγ | Radioligand Binding Assay | |
| pEC50 | 9.47 | Human PPARγ | Cell-based Transactivation Assay | |
| Ki | 132.3 ± 1.13 nM | Human PPARγ | Competitive Binding Assay |
Table 1: In Vitro Activity of this compound
Synthesis
While the precise, proprietary, step-by-step synthesis protocol for this compound is not publicly available, the scientific literature indicates that it is a derivative of L-tyrosine. The synthesis of analogous N-(2-benzoylphenyl)-L-tyrosine compounds generally involves the coupling of a protected L-tyrosine derivative with a substituted 2-aminobenzophenone moiety, followed by modifications to the tyrosine's phenolic hydroxyl group.
A generalized, representative synthetic workflow for compounds of this class is depicted below. This is an illustrative example and not the specific protocol for this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as a selective agonist for PPARγ. PPARγ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in several key metabolic processes.
The primary signaling pathway initiated by this compound binding to PPARγ leads to:
-
Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature adipocytes. This increases the capacity for fatty acid uptake and storage in adipose tissue.
-
Insulin Sensitization: By activating PPARγ, this compound enhances insulin sensitivity. This is achieved through the regulation of genes involved in glucose and lipid metabolism, such as those encoding for glucose transporters (e.g., GLUT4) and proteins involved in fatty acid metabolism. The activation of PPARγ in adipocytes is considered sufficient for systemic insulin sensitization.
-
Regulation of Adipokines: PPARγ activation influences the secretion of adipokines, such as increasing adiponectin levels, which has insulin-sensitizing effects, and decreasing the levels of pro-inflammatory cytokines like TNF-α.
Experimental Protocols
Detailed experimental protocols for the specific assays used in the development of this compound are proprietary. However, the following sections describe representative, generalized methodologies for key experiments typically used to characterize PPARγ agonists.
PPARγ Competitive Binding Assay (Representative Protocol)
This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the PPARγ ligand-binding domain (LBD).
Materials:
-
Recombinant human PPARγ-LBD
-
Fluorescently labeled PPARγ ligand (e.g., a fluorescent derivative of a known agonist)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Test compound (this compound) and reference compound (e.g., Rosiglitazone)
-
Microplate reader capable of fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)
Methodology:
-
Prepare a series of dilutions of the test compound and reference compound in assay buffer.
-
In a microplate, add the PPARγ-LBD and the fluorescent ligand to each well.
-
Add the diluted test or reference compounds to the wells. Include control wells with no competitor.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Measure the fluorescence polarization or TR-FRET signal using a microplate reader.
-
A decrease in the signal indicates displacement of the fluorescent ligand by the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.
Cell-Based PPARγ Transactivation Assay (Representative Protocol)
This assay measures the ability of a compound to activate the transcriptional activity of PPARγ in a cellular context.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, CV-1)
-
Expression vector for full-length human PPARγ
-
Reporter vector containing a PPRE linked to a reporter gene (e.g., luciferase or β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound) and reference compound (e.g., Rosiglitazone)
-
Luminometer or spectrophotometer for reporter gene activity measurement
Methodology:
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-reporter vector.
-
Plate the transfected cells in a microplate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or reference compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the activity of the reporter gene (e.g., luminescence for luciferase).
-
An increase in reporter gene activity indicates activation of PPARγ.
-
Calculate the EC50 value, which is the concentration of the test compound that produces 50% of the maximal response.
Conclusion
This compound stands as a significant compound in the exploration of PPARγ agonists for the treatment of metabolic disorders. Although it did not reach the market, the research surrounding its discovery, synthesis, and mechanism of action has provided valuable insights for the field of drug development. Its potent and selective activation of PPARγ underscores the therapeutic potential of targeting this nuclear receptor. The data and methodologies presented in this guide offer a comprehensive technical resource for scientists and researchers working on PPARγ and related metabolic pathways.
References
Farglitazar: A Preclinical Overview of a PPARγ Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Farglitazar (also known as GI262570) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] As a member of the nuclear receptor superfamily, PPARγ is a key regulator of glucose and lipid metabolism, making it an attractive target for the treatment of type 2 diabetes mellitus.[3] this compound progressed to Phase III clinical trials for this indication; however, its development was ultimately discontinued.[4] This guide provides a comprehensive overview of the available preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies used for its evaluation.
Core Mechanism of Action: PPARγ Activation
This compound exerts its therapeutic effects by binding to and activating PPARγ.[1] Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcriptional regulation of genes involved in glucose and lipid homeostasis.
Signaling Pathway
The activation of PPARγ by this compound initiates a cascade of molecular events that ultimately modulate gene expression. The diagram below illustrates this signaling pathway.
Quantitative Preclinical Data
While comprehensive quantitative preclinical data for this compound is not extensively available in the public domain, the following tables summarize the key findings from published studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Receptor | Value | Cell Line | Assay Type |
| Selectivity | PPARγ vs. PPARα | ~1,000-fold | Not Specified | Not Specified |
| EC50 | PPARα | >1 µM | CV-1 | Transactivation Assay |
| EC50 | PPARγ | Potent Agonist | CV-1 | Transactivation Assay |
Note: A precise EC50 value for this compound on PPARγ is not consistently reported in the available literature, though it is described as a "potent agonist". For context, similar dual PPARα/γ agonists have reported EC50 values for PPARγ in the low nanomolar range.
Table 2: In Vivo Pharmacodynamic Effects
| Species | Model | Treatment | Key Findings |
| Rat (Sprague-Dawley) | Normal | 20 mg/kg/day | Induced plasma volume expansion. |
| Mouse | db/db (Type 2 Diabetes Model) | Not Specified | Expected to reduce hyperglycemia and hypertriglyceridemia, similar to other PPARγ agonists. |
Note: Specific quantitative data on the effects of this compound on glucose and triglyceride levels in the db/db mouse model are not detailed in the available literature.
Experimental Protocols
Detailed experimental protocols for this compound are not fully published. However, based on studies of similar PPARγ agonists and the available information, the following methodologies are representative of the preclinical evaluation that this compound would have undergone.
PPARγ Ligand Binding Assay (Fluorescence Polarization)
This assay is designed to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
Objective: To quantify the binding affinity (Kd or IC50) of this compound to the PPARγ LBD.
Principle: The assay is based on the principle of competitive binding. A fluorescently labeled PPARγ ligand (tracer) is incubated with the PPARγ LBD. The binding of the tracer to the large LBD molecule results in a high fluorescence polarization (FP) signal. When an unlabeled ligand like this compound is added, it competes with the tracer for binding to the LBD, causing the tracer to be displaced. The displaced, freely rotating tracer results in a decrease in the FP signal.
Generalized Protocol:
-
Reagents: Purified recombinant human PPARγ LBD, a fluorescently labeled PPARγ ligand (e.g., a fluorescein-tagged agonist), assay buffer, and this compound at various concentrations.
-
Procedure: a. In a microplate, combine the PPARγ LBD and the fluorescent tracer at optimized concentrations. b. Add this compound at a range of concentrations to the wells. c. Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium. d. Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The IC50 value, the concentration of this compound that displaces 50% of the fluorescent tracer, is calculated by fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study in db/db Mice
The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes, making it a standard model for evaluating the efficacy of anti-diabetic compounds.
Objective: To assess the in vivo efficacy of this compound in improving glycemic control and lipid profiles.
Generalized Protocol:
-
Animals: Male db/db mice and their lean littermates (as controls) are used. Animals are typically acclimated for at least one week before the study begins.
-
Treatment: this compound is formulated in a suitable vehicle and administered orally (e.g., by gavage) once daily for a specified duration (e.g., 14-28 days). A vehicle control group receives the formulation without the active compound.
-
Monitoring: Body weight and food/water intake are monitored regularly. Blood samples are collected at baseline and at various time points throughout the study to measure:
-
Fasting blood glucose
-
Plasma insulin
-
Plasma triglycerides
-
Plasma non-esterified fatty acids (NEFA)
-
-
Oral Glucose Tolerance Test (OGTT): An OGTT may be performed at the end of the study to assess improvements in glucose disposal.
-
Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and muscle may be collected for analysis of gene expression of PPARγ target genes (e.g., aP2, CD36).
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical pharmacokinetics and interspecies scaling of ragaglitazar, a novel biliary excreted PPAR dual activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Farglitazar Molecular Docking: A Technical Guide to in Silico Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of molecular docking studies involving Farglitazar, a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This compound has been a subject of interest in drug development for its potential in treating metabolic diseases.[1][2] Molecular docking simulations are crucial in understanding the specific interactions between this compound and its target protein, PPARγ, at the molecular level. This guide outlines the signaling pathway of PPARγ activation, a detailed experimental protocol for in silico docking, and a summary of the quantitative data derived from such studies.
Core Concepts: PPARγ Signaling Pathway
This compound exerts its therapeutic effects by activating PPARγ, a ligand-activated transcription factor. The activation of PPARγ follows a well-defined signaling cascade, which ultimately leads to the regulation of gene expression involved in glucose and lipid metabolism.
Upon entering the cell, this compound binds to the Ligand Binding Domain (LBD) of PPARγ, which is located in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its activation. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. The binding of the heterodimer to PPREs, along with the recruitment of co-activator proteins, initiates the transcription of genes that play critical roles in adipogenesis, lipid metabolism, and insulin sensitization.[3][4][5]
References
Farglitazar and Adipocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farglitazar (GI262570) is a high-affinity, non-thiazolidinedione (TZD) agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] As a key regulator of adipogenesis, PPARγ activation is a critical step in the differentiation of preadipocytes into mature, lipid-storing adipocytes. This document provides a comprehensive technical overview of this compound's mechanism of action in promoting adipocyte differentiation, detailed experimental protocols for studying these effects, and a summary of relevant quantitative data. While this compound's clinical development for type 2 diabetes and other conditions was discontinued, it remains a valuable tool in research settings for elucidating the molecular pathways governing adipogenesis and insulin sensitivity.[3][4]
Introduction: this compound and the PPARγ Receptor
This compound is a synthetic, tyrosine-based compound that selectively binds to and activates PPARγ, a nuclear hormone receptor that functions as a ligand-activated transcription factor.[5] PPARγ is predominantly expressed in adipose tissue and plays a master regulatory role in adipocyte differentiation, lipid metabolism, and glucose homeostasis. Upon activation by a ligand such as this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. This transcriptional activation drives the complex process of adipogenesis, leading to the development of mature fat cells and influencing systemic insulin sensitivity.
Mechanism of Action in Adipocyte Differentiation
The primary mechanism by which this compound induces adipocyte differentiation is through the potent and selective activation of PPARγ. This activation initiates a cascade of gene expression that transforms undifferentiated preadipocytes into functional, insulin-responsive adipocytes.
Key Molecular Events:
-
Transcriptional Cascade Initiation: this compound-activated PPARγ/RXR heterodimers upregulate the expression of key adipogenic transcription factors, including CCAAT/enhancer-binding proteins (C/EBPs), particularly C/EBPα. PPARγ and C/EBPα create a positive feedback loop, where each enhances the transcription of the other, rapidly amplifying the adipogenic signal.
-
Adipogenic Marker Gene Expression: The transcriptional program activated by this compound includes a suite of genes essential for the adipocyte phenotype. These include genes for fatty acid binding protein 4 (FABP4 or aP2), lipoprotein lipase (LPL), and the fatty acid translocase CD36, which are all involved in lipid uptake and storage.
-
Regulation of Glucose Metabolism: PPARγ activation by this compound influences glucose homeostasis by upregulating the expression of the insulin-responsive glucose transporter type 4 (GLUT4). Increased GLUT4 expression and its translocation to the plasma membrane enhances glucose uptake into adipocytes, a key component of the insulin-sensitizing effect of PPARγ agonists.
-
Adipokine Secretion: The differentiation process culminates in the secretion of various adipokines. This compound, through PPARγ, promotes the expression and secretion of adiponectin, an insulin-sensitizing hormone, while potentially decreasing the expression of pro-inflammatory cytokines.
Signaling Pathway Diagram
Quantitative Data on this compound Activity
Quantitative analysis from in vitro assays demonstrates this compound's profile as a potent PPARγ agonist. The data is often compared with other PPAR agonists to establish relative potency and efficacy.
Table 1: Comparative PPAR Agonist Activity
| Compound | Target | EC₅₀ (nM) | Max Activation (Fold Baseline) | Selectivity Profile |
|---|---|---|---|---|
| This compound | PPARγ | Data not consistently available in public sources | Considered a full agonist | Predominantly PPARγ |
| Aleglitazar | PPARα | 5 | 7 | Dual α/γ |
| PPARγ | 9 | 26-29 | ||
| Rosiglitazone | PPARγ | 245 | 26-29 | Selective PPARγ |
| Pioglitazone | PPARγ | 1160 | 26-29 | Selective PPARγ |
| Muraglitazar | PPARα | 5680 | 11 | Dual α/γ |
| PPARγ | 243 | - | ||
| Tesaglitazar | PPARα | 4780 | 12 | Dual α/γ |
| | PPARγ | 3420 | - | |
EC₅₀ (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. Lower values indicate higher potency. Data sourced from comparative molecular profiling studies.
Experimental Protocols for Studying Adipocyte Differentiation
Investigating the effect of this compound on adipogenesis typically involves in vitro culture of preadipocyte cell lines, such as murine 3T3-L1 cells or human Adipose Stromal Cells (ASCs).
General Experimental Workflow
The overall process involves culturing preadipocytes to confluence, inducing differentiation with a hormonal cocktail that includes this compound, maintaining the cells in culture for several days to allow maturation, and finally, assessing the degree of differentiation.
Detailed Methodology: 3T3-L1 Adipocyte Differentiation
This protocol outlines a standard method for inducing differentiation in the 3T3-L1 preadipocyte cell line.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: DMEM with 10% Bovine Calf Serum (BCS)
-
Induction Medium (DMI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.
-
Maintenance Medium: DMEM with 10% FBS and 10 µg/mL Insulin.
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Oil Red O Staining Kit
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and Western Blotting
Procedure:
-
Cell Seeding and Growth:
-
Culture 3T3-L1 cells in Growth Medium at 37°C and 5% CO₂.
-
Seed cells in multi-well plates at a density that allows them to reach 100% confluence.
-
Continue to culture for 2 days post-confluence to ensure growth arrest.
-
-
Differentiation Induction (Day 0):
-
Aspirate the Growth Medium.
-
Add Induction Medium (DMI) containing the desired concentration of this compound (e.g., 1 nM - 1 µM). Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone).
-
-
Differentiation Maintenance (Day 2 onwards):
-
After 48 hours, gently remove the Induction Medium.
-
Add Maintenance Medium containing this compound at the same concentration as in Step 2.
-
Replenish the Maintenance Medium every 2 days until cells are ready for analysis (typically between Day 8 and Day 12).
-
Assessment of Adipocyte Differentiation
A. Oil Red O Staining (Lipid Accumulation) This method stains neutral triglycerides and lipids, allowing for visualization and quantification of lipid droplet formation, a hallmark of mature adipocytes.
-
Protocol:
-
Wash differentiated cells twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Allow the wells to dry completely.
-
Add Oil Red O working solution and incubate for 15 minutes at room temperature.
-
Wash the wells extensively with water to remove unbound dye.
-
For quantification, elute the stain by adding 100% isopropanol to each well and incubating on a shaker for 15 minutes.
-
Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm using a spectrophotometer.
-
B. Quantitative Real-Time PCR (qRT-PCR) (Gene Expression) qRT-PCR is used to measure the relative expression levels of key adipogenic marker genes.
-
Protocol:
-
Harvest cells at desired time points (e.g., Day 0, 4, 8).
-
Isolate total RNA using a suitable kit (e.g., TRIzol or column-based methods).
-
Synthesize cDNA from the RNA template.
-
Perform qRT-PCR using primers specific for target genes. Normalize expression to a stable housekeeping gene (e.g., Actb, Gapdh).
-
Table 2: Target Genes for qRT-PCR Analysis of Adipogenesis
| Gene Symbol | Gene Name | Function |
|---|---|---|
| Pparg | Peroxisome proliferator-activated receptor gamma | Master regulator of adipogenesis |
| Cebpa | CCAAT/enhancer-binding protein alpha | Key adipogenic transcription factor |
| Fabp4 (aP2) | Fatty acid binding protein 4 | Intracellular lipid transport |
| Lpl | Lipoprotein lipase | Triglyceride hydrolysis and fatty acid uptake |
| Slc2a4 (GLUT4) | Solute carrier family 2 member 4 | Insulin-regulated glucose transporter |
| Adipoq | Adiponectin | Insulin-sensitizing adipokine |
C. Western Blotting (Protein Expression) Western blotting can be used to confirm that changes in gene expression translate to changes in protein levels, particularly for key signaling molecules.
-
Protocol:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., PPARγ, p-Akt, Akt, GLUT4).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Conclusion
This compound is a potent and selective PPARγ agonist that serves as a powerful tool for inducing and studying adipocyte differentiation in vitro. Its mechanism of action is centered on the activation of the PPARγ/RXR heterodimer and the subsequent transcriptional regulation of a network of genes controlling lipid metabolism, glucose homeostasis, and the adipocyte phenotype. Although its clinical development was halted, the detailed protocols and quantitative frameworks presented here underscore this compound's continued relevance for researchers in metabolism, endocrinology, and drug discovery who seek to understand the fundamental biology of adipose tissue.
References
- 1. KEGG DRUG: this compound [genome.jp]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Current Clinical Trial Status and Future Prospects of PPAR-Targeted Drugs for Treating Nonalcoholic Fatty Liver Disease | MDPI [mdpi.com]
- 5. This compound lacks antifibrotic activity in patients with chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Farglitazar: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farglitazar (also known as GI262570) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1] These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo laboratory research. The information presented herein is intended to facilitate the accurate and reproducible use of this compound in studies investigating metabolic diseases, inflammation, and other PPARγ-mediated biological processes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value |
| Molecular Formula | C₃₄H₃₀N₂O₅ |
| Molecular Weight | 546.61 g/mol |
| Appearance | White to yellow solid |
| Primary Mechanism of Action | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist |
Data Presentation: Effective Concentrations of this compound
The following table summarizes the effective concentrations of this compound reported in various experimental models. These values can serve as a starting point for dose-response studies.
| Experimental System | Assay | Concentration/Dose | Observed Effect | Reference |
| CV-1 Cells | PPARγ Activation (Reporter Assay) | EC₅₀: 0.34 nM | Maximal reporter activity | [1] |
| HEK293 Cells | PPARα Activation (Reporter Assay) | EC₅₀: 0.321 µM | Agonist activity | N/A |
| CV-1 Cells | PPARα Activation (Reporter Assay) | EC₅₀: 450 nM | Maximal reporter activity | [1] |
| Human Clinical Trial | Chronic Hepatitis C | 0.5 mg and 1.0 mg daily | Investigated for antifibrotic effects | [2] |
| Healthy Human Subjects | Pharmacokinetic Study | 10 mg daily | Evaluation of drug interaction | [3] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in foil
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile, polypropylene microcentrifuge tubes for aliquots
Procedure:
-
Pre-warming: Allow the this compound powder and anhydrous DMSO to come to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO per 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, use an ultrasonic bath for short intervals to ensure complete dissolution. Visually inspect the solution to confirm that no particulate matter remains.
-
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Note: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility of this compound. Use freshly opened or properly stored anhydrous DMSO.
Preparation of this compound Working Solution for In Vivo Use
This protocol details the preparation of a this compound formulation suitable for administration in animal models. This method uses a co-solvent system to enhance solubility and stability.
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes or vials
Procedure:
This protocol is for the preparation of a 1 mL working solution with a final this compound concentration of 5 mg/mL. Volumes can be scaled as needed.
-
Initial Dilution: In a sterile conical tube, add 100 µL of a 50 mg/mL this compound stock solution in DMSO.
-
Addition of Co-solvent 1: Add 400 µL of PEG300 to the tube. Mix thoroughly by vortexing until the solution is homogeneous.
-
Addition of Surfactant: Add 50 µL of Tween-80 to the solution and mix again by vortexing.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix the final solution gently but thoroughly. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration: It is recommended to prepare this working solution fresh on the day of use. If any precipitation is observed, gentle warming and/or sonication may be used to redissolve the compound.
Mandatory Visualizations
This compound Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for laboratory use.
This compound Mechanism of Action: PPARγ Signaling Pathway
This diagram illustrates the signaling pathway activated by this compound.
References
Farglitazar: Application Notes for Gene Expression Analysis in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farglitazar is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[1] In hepatocytes, the activation of PPARγ by ligands such as this compound modulates the transcription of a host of genes, influencing pathways related to lipogenesis, fatty acid metabolism, and inflammation.[2][3] These application notes provide a comprehensive guide for utilizing this compound to study gene expression in hepatocytes, offering detailed protocols and expected outcomes for researchers in drug development and metabolic disease. Although this compound's clinical development was discontinued, it remains a valuable tool for in vitro and preclinical research to understand the role of PPARγ in liver function and pathology.
Mechanism of Action in Hepatocytes
This compound, as a PPARγ agonist, exerts its effects by binding to and activating PPARγ. This receptor is expressed in hepatocytes, albeit at lower levels than in adipose tissue.[2] Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[2]
Key hepatic processes influenced by this compound through PPARγ activation include:
-
Lipid Metabolism: PPARγ activation in hepatocytes is known to upregulate genes involved in fatty acid uptake and storage. This includes genes like CD36, which facilitates fatty acid transport across the cell membrane, and Fat-specific protein 27 (FSP27), which is involved in the formation of lipid droplets.
-
Glucose Homeostasis: PPARγ plays a role in regulating glucose metabolism in the liver.
-
Anti-inflammatory Effects: PPARγ activation can antagonize the activity of pro-inflammatory transcription factors such as NF-κB, leading to a downregulation of inflammatory gene expression in hepatocytes.
The signaling cascade initiated by this compound is depicted in the following diagram:
Caption: this compound signaling pathway in hepatocytes.
Data Presentation: Expected Gene Expression Changes
Table 1: Upregulated Genes in Human Hepatocytes by PPARγ Agonists
| Gene Symbol | Gene Name | Function | Fold Change (Range) |
| CD36 | CD36 Molecule (Thrombospondin Receptor) | Fatty acid translocase | 2.5 - 5.0 |
| FABP4 | Fatty Acid Binding Protein 4 | Intracellular fatty acid transport | 3.0 - 6.0 |
| LPIN1 | Lipin 1 | Phosphatidate phosphatase, triglyceride synthesis | 1.5 - 2.5 |
| FSP27 (CIDEC) | Cell Death Inducing DFFA Like Effector C | Lipid droplet formation | 2.0 - 4.0 |
| ANGPTL4 | Angiopoietin Like 4 | Lipid metabolism, glucose homeostasis | 4.0 - 8.0 |
Table 2: Downregulated Genes in Human Hepatocytes by PPARγ Agonists
| Gene Symbol | Gene Name | Function | Fold Change (Range) |
| SAA1 | Serum Amyloid A1 | Inflammatory response | -2.0 to -4.0 |
| IL1B | Interleukin 1 Beta | Pro-inflammatory cytokine | -1.5 to -3.0 |
| CXCL8 (IL8) | C-X-C Motif Chemokine Ligand 8 | Pro-inflammatory chemokine | -1.5 to -2.5 |
Note: The fold changes are approximate ranges compiled from studies using different selective PPARγ agonists and may vary depending on the experimental conditions, such as cell type (primary hepatocytes vs. cell lines), agonist concentration, and treatment duration.
Experimental Protocols
The following protocols provide a framework for conducting gene expression analysis in primary human hepatocytes treated with this compound.
Experimental Workflow Overview
Caption: Workflow for hepatocyte gene expression analysis.
Protocol 1: Culture of Primary Human Hepatocytes
-
Thawing of Cryopreserved Hepatocytes:
-
Rapidly thaw cryopreserved primary human hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte culture medium.
-
Centrifuge at 50-100 x g for 5-10 minutes at room temperature to pellet the cells.
-
Gently aspirate the supernatant and resuspend the cell pellet in fresh culture medium.
-
-
Cell Seeding:
-
Plate the hepatocytes on collagen-coated culture plates at a density of 0.5-1.0 x 10^6 cells/mL.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the cells to attach for 4-6 hours before changing the medium to remove unattached and non-viable cells.
-
Protocol 2: this compound Treatment
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
-
Treatment of Hepatocytes:
-
After the initial attachment period and medium change, allow the hepatocytes to stabilize for 24-48 hours.
-
Prepare working solutions of this compound by diluting the stock solution in hepatocyte culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 3: Total RNA Extraction
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add a suitable lysis buffer (e.g., TRIzol reagent or buffer from a column-based kit) to the culture plate and incubate for 5 minutes at room temperature to lyse the cells.
-
-
RNA Isolation:
-
Follow the manufacturer's protocol for the chosen RNA extraction kit (e.g., phenol-chloroform extraction for TRIzol or column-based purification).
-
Elute the purified RNA in RNase-free water.
-
-
DNase Treatment:
-
To remove any contaminating genomic DNA, treat the RNA samples with DNase I according to the manufacturer's instructions.
-
Protocol 4: RNA Quality and Quantity Assessment
-
Quantification:
-
Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
-
Purity Assessment:
-
Assess RNA purity by calculating the A260/A280 and A260/A230 ratios. Pure RNA should have an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2.
-
-
Integrity Assessment:
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 8 is recommended for downstream applications like microarray and RNA-Seq.
-
Protocol 5: Gene Expression Analysis by Quantitative PCR (qPCR)
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Conclusion
This compound serves as a specific and potent tool for investigating the role of PPARγ in hepatic gene regulation. The protocols and data presented in these application notes provide a robust framework for researchers to design and execute experiments aimed at elucidating the molecular mechanisms underlying the effects of PPARγ activation in hepatocytes. Such studies are crucial for advancing our understanding of metabolic diseases and for the development of novel therapeutic strategies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatic lipid homeostasis by peroxisome proliferator-activated receptor gamma 2 - PMC [pmc.ncbi.nlm.nih.gov]
Farglitazar: Application and Protocols for 3T3-L1 Adipocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farglitazar is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist belonging to the thiazolidinedione (TZD) class of compounds. PPARγ is a nuclear receptor that functions as a master regulator of adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes. Activation of PPARγ by agonists like this compound initiates a transcriptional cascade leading to the expression of genes involved in lipid metabolism, glucose uptake, and insulin sensitivity. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model to study adipocyte differentiation. This document provides detailed protocols and application notes for utilizing this compound to induce and study the differentiation of 3T3-L1 preadipocytes.
Mechanism of Action: this compound in Adipogenesis
This compound, like other TZDs, binds to and activates PPARγ. This activation leads to the heterodimerization of PPARγ with the retinoid X receptor (RXR). The PPARγ-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes crucial for the adipogenic program.
Key target genes upregulated by this compound-activated PPARγ include:
-
CCAAT/enhancer-binding protein alpha (C/EBPα): Works in concert with PPARγ to drive terminal differentiation.
-
Fatty acid-binding protein 4 (FABP4): Involved in the uptake and transport of fatty acids.
-
Glucose transporter type 4 (GLUT4): Facilitates insulin-stimulated glucose uptake.
-
Lipoprotein lipase (LPL): Hydrolyzes triglycerides in lipoproteins.
-
Adiponectin: An adipokine with insulin-sensitizing and anti-inflammatory properties.
The culmination of these gene expression changes results in the characteristic adipocyte phenotype, including the accumulation of intracellular lipid droplets, increased insulin sensitivity, and the secretion of adipokines.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on studies of potent PPARγ agonists in 3T3-L1 cells. While specific data for this compound is limited in publicly available literature, its high potency suggests that similar or more pronounced effects can be anticipated.
Table 1: Expected Gene Expression Changes in 3T3-L1 Cells Following this compound Treatment
| Gene | Fold Change (vs. Differentiated Control) | Method of Analysis |
| Pparg | 2-4 fold increase | RT-qPCR |
| Cebpa | 2-5 fold increase | RT-qPCR |
| Fabp4 (aP2) | 5-15 fold increase | RT-qPCR |
| Slc2a4 (GLUT4) | 3-8 fold increase | RT-qPCR |
| Adipoq (Adiponectin) | 4-10 fold increase | RT-qPCR |
| Lpl | 3-7 fold increase | RT-qPCR |
Table 2: Expected Lipid Accumulation in 3T3-L1 Cells Following this compound Treatment
| Treatment Group | Fold Change in Lipid Accumulation (vs. Undifferentiated Control) | Method of Analysis |
| Standard Differentiation Cocktail (DMI) | 8-15 fold | Oil Red O Staining Quantification |
| DMI + this compound (1-100 nM) | 15-30 fold | Oil Red O Staining Quantification |
Experimental Protocols
Protocol 1: 3T3-L1 Preadipocyte Culture and Maintenance
-
Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum (BCS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells before they reach 70-80% confluency to maintain their preadipocyte phenotype. Do not allow the cells to become fully confluent during routine passaging.
Protocol 2: this compound-Induced Adipocyte Differentiation of 3T3-L1 Cells
This protocol is adapted from standard 3T3-L1 differentiation protocols with the inclusion of this compound to enhance differentiation efficiency.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium I (DMI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
This compound stock solution (in DMSO)
-
Differentiation Medium II (Insulin Medium): DMEM with 10% FBS and 10 µg/mL insulin.
Procedure:
-
Seeding: Seed 3T3-L1 preadipocytes into the desired culture plates (e.g., 6-well or 24-well plates) and grow to confluence in DMEM with 10% BCS.
-
Post-Confluency Arrest: Two days after reaching confluence (Day 0), replace the medium with fresh DMEM containing 10% FBS. This step is crucial for growth arrest.
-
Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium I (DMI). For the this compound-treated group, add this compound to the DMI at a final concentration of 1-100 nM. A dose-response experiment is recommended to determine the optimal concentration. Include a vehicle control (DMSO) for the non-Farglitazar group.
-
Induction (Day 2): After two days of incubation, remove the DMI medium and replace it with Differentiation Medium II (Insulin Medium), with or without this compound.
-
Maintenance (Day 4 onwards): After another two days, replace the medium with DMEM containing 10% FBS. Replenish the medium every two days.
-
Maturation: Mature adipocytes, characterized by the presence of visible lipid droplets, are typically observed between days 8 and 12.
Protocol 3: Quantification of Lipid Accumulation by Oil Red O Staining
Materials:
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O working solution (0.3% Oil Red O in 60% isopropanol)
-
Isopropanol (100%)
Procedure:
-
Washing: Gently wash the differentiated 3T3-L1 cells with PBS.
-
Fixation: Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Washing: Wash the fixed cells twice with distilled water.
-
Staining: Add Oil Red O working solution to each well and incubate for 10-20 minutes at room temperature.
-
Washing: Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
Imaging: Visualize and capture images of the stained lipid droplets using a microscope.
-
Quantification: To quantify the lipid accumulation, add 100% isopropanol to each well and incubate for 10 minutes to elute the stain. Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at 490-520 nm using a spectrophotometer.
Protocol 4: Analysis of Gene Expression by RT-qPCR
Procedure:
-
RNA Extraction: At desired time points during differentiation (e.g., Day 0, 2, 4, 8), harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (e.g., Pparg, Fabp4, Slc2a4) and a housekeeping gene (e.g., Actb, Gapdh) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Signaling Pathway of this compound in 3T3-L1 Adipocyte Differentiation
Caption: this compound activates the PPARγ-RXR pathway to induce adipogenesis.
Experimental Workflow for this compound-Induced 3T3-L1 Differentiation
Caption: Workflow for inducing 3T3-L1 differentiation with this compound.
Troubleshooting & Optimization
Technical Support Center: Managing Farglitazar-Induced Edema in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PPARγ agonist farglitazar and encountering drug-induced edema in their animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it cause edema?
This compound (also known as GI262570) is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist belonging to the thiazolidinedione (TZD) class of drugs. Edema is a known class effect of TZDs.[1][2] The primary mechanisms responsible for this compound-induced edema are:
-
Increased Renal Sodium and Water Reabsorption: this compound activates PPARγ receptors in the distal nephron of the kidney. This activation is thought to stimulate the epithelial sodium channel (ENaC) and the Na,K-ATPase system, leading to increased reabsorption of sodium and, consequently, water retention.[1][2]
-
Increased Vascular Permeability: Some studies on TZDs suggest they may increase vascular permeability, contributing to the movement of fluid from the bloodstream into the surrounding tissues.
Q2: What are the typical signs of this compound-induced edema in animal models?
Researchers should monitor for the following signs of edema/fluid retention:
-
Increased Body Weight: A gradual and significant increase in body weight is a primary indicator of fluid retention.
-
Plasma Volume Expansion: This can be indirectly measured through decreases in hematocrit, hemoglobin, and serum albumin concentrations.[3] Direct measurement of plasma volume can also be performed.
-
Visible Swelling: In some cases, subcutaneous edema may be visible, particularly in the paws or other extremities.
-
Changes in Serum Electrolytes: Small but significant increases in plasma sodium and chloride concentrations and a decrease in plasma potassium concentration have been observed with this compound treatment in rats.
Q3: At what dose of this compound can I expect to see edema in my animal studies?
The dose of this compound that induces edema can vary depending on the animal model and study duration. Based on published studies:
-
A dose of 20 mg/kg/day in male Sprague-Dawley rats was shown to induce plasma volume expansion.
-
A dose of 8 mg/kg, administered orally twice daily (B.I.D.) for 10 days , resulted in volume expansion in conscious rats, as indicated by decreased hematocrit, hemoglobin, and serum albumin.
Researchers should perform dose-response studies to determine the precise threshold for edema induction in their specific model.
Troubleshooting Guide
Issue: Unexpectedly severe or rapid onset of edema.
-
Possible Cause: Animal model sensitivity. Some strains or species may be more susceptible to PPARγ agonist-induced edema. For instance, dogs have been noted to be highly sensitive to some PPARγ agonists.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Double-check calculations and administration protocols to ensure the correct dose is being delivered.
-
Consider a Dose Reduction: If the edema is compromising animal welfare, consider reducing the dose of this compound.
-
Evaluate Animal Strain: If possible, test the compound in a different rodent strain that may be less sensitive.
-
Monitor Renal Function: Assess baseline and on-treatment renal function parameters (e.g., creatinine, BUN) to rule out pre-existing renal impairment that could exacerbate fluid retention.
-
Issue: Difficulty in quantifying the extent of edema.
-
Possible Cause: Insensitive measurement techniques.
-
Troubleshooting Steps:
-
Employ Multiple Measurement Techniques: Combine body weight measurements with more direct assessments of fluid retention. Refer to the Experimental Protocols section for detailed methods.
-
Establish a Clear Baseline: Ensure accurate baseline measurements are taken for each animal before the start of treatment.
-
Increase Measurement Frequency: More frequent monitoring (e.g., daily body weight) can help in detecting the onset and progression of edema more accurately.
-
Issue: Confounding factors affecting edema measurement.
-
Possible Cause: Changes in food and water intake, or other compound-related effects.
-
Troubleshooting Steps:
-
Monitor Food and Water Consumption: Track daily food and water intake to distinguish between weight gain from fluid retention and weight gain from increased consumption.
-
Pair-Feeding Studies: Consider a pair-feeding study design where control animals are fed the same amount of food as the this compound-treated group to isolate the effect of the drug on body weight.
-
Data Presentation
Table 1: Effects of this compound (GI262570) on Plasma Volume and Electrolytes in Sprague-Dawley Rats
| Parameter | Vehicle Control | This compound (20 mg/kg/day) | Significance |
| Plasma Volume | Baseline | Expanded | - |
| Plasma Sodium | Baseline | Increased | Significant |
| Plasma Chloride | Baseline | Increased | Significant |
| Plasma Potassium | Baseline | Decreased | Significant |
Data summarized from studies by Chen et al.
Table 2: Indicators of Volume Expansion in Conscious Rats Treated with this compound (GI262570)
| Parameter | Pre-treatment | This compound (8 mg/kg, B.I.D. for 10 days) | Significance (vs. Pre-treatment) |
| Hematocrit | Baseline | Decreased | P < 0.05 |
| Hemoglobin | Baseline | Decreased | P < 0.05 |
| Serum Albumin | Baseline | Decreased | P < 0.05 |
Data summarized from a study by Yang et al.
Experimental Protocols
1. Measurement of Body Weight
-
Objective: To monitor changes in total body mass as an indicator of fluid retention.
-
Methodology:
-
Weigh each animal at the same time each day using a calibrated scale.
-
Record the body weight to the nearest 0.1 gram.
-
Calculate the percentage change in body weight from baseline for each animal.
-
2. Assessment of Plasma Volume Expansion (Indirect)
-
Objective: To indirectly assess changes in plasma volume by measuring hematocrit, hemoglobin, and serum albumin.
-
Methodology:
-
Collect blood samples from a consistent site (e.g., tail vein, saphenous vein) at baseline and at specified time points during the study.
-
Use appropriate anticoagulants (e.g., EDTA) for hematology measurements.
-
Analyze hematocrit and hemoglobin using an automated hematology analyzer.
-
Separate plasma by centrifugation and measure serum albumin concentration using a clinical chemistry analyzer.
-
3. Measurement of Paw Volume (Plethysmometry)
-
Objective: To quantify localized edema in the paw.
-
Methodology:
-
Use a plethysmometer, an instrument that measures volume displacement.
-
Gently immerse the animal's paw up to a predetermined anatomical mark (e.g., the lateral malleolus) into the measuring chamber of the plethysmometer.
-
Record the volume of displaced fluid.
-
Take measurements at baseline and at various time points after this compound administration.
-
Calculate the change in paw volume over time.
-
Visualizations
References
- 1. GI262570, a peroxisome proliferator-activated receptor {gamma} agonist, changes electrolytes and water reabsorption from the distal nephron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Effects of a PPARgamma agonist, GI262570, on renal filtration fraction and nitric oxide level in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Farglitazar Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Farglitazar, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Development of this compound was discontinued after Phase III clinical trials for type 2 diabetes due to adverse effects, primarily edema.[1][2] This guide addresses potential challenges researchers may encounter in preclinical and long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[3][4] Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in insulin sensitization, adipocyte differentiation, and lipid metabolism.
Q2: Why were long-term clinical studies of this compound and other glitazars challenging?
A2: Long-term studies of this compound and the broader class of thiazolidinediones (TZDs) have been hampered by significant adverse effects. The primary reason for the discontinuation of this compound's development was the observation of edema (fluid retention) in phase-III clinical trials. Other TZDs have been associated with a range of undesirable side effects, including weight gain, bone loss and increased fracture risk (particularly in women), congestive heart failure, and a possible increased risk of myocardial infarction and bladder cancer. These safety concerns have limited the clinical use of this drug class.
Q3: What are the key downstream target genes of PPARγ activation by this compound?
A3: Activation of PPARγ by this compound regulates the expression of numerous genes critical to metabolic processes. Key target genes include those involved in:
-
Lipid Metabolism and Storage: Lipoprotein lipase (LPL), CD36, and Fatty acid binding protein 4 (FABP4).
-
Glucose Metabolism: Glucose transporter type 4 (GLUT4) and Phosphoenolpyruvate carboxykinase (PEPCK).
-
Adipocyte Differentiation: Adiponectin (ADIPOQ) and Uncoupling protein 1 (UCP-1).
-
Inflammation: PPARγ activation can also transrepress pro-inflammatory signaling pathways like NF-κB and AP-1.
Q4: Besides PPARγ, are there other potential off-target effects to consider?
A4: While this compound is a selective PPARγ agonist, some PPARγ ligands can also interact with other receptors. For instance, some thiazolidinediones have been shown to bind to and activate G protein-coupled receptor 40 (GPR40), which can modulate PPARγ signaling. Depending on the downstream signaling cascade activated (e.g., p38 MAPK vs. ERK1/2), this interaction can either enhance or inhibit PPARγ's transcriptional activity. Researchers should consider validating key findings through PPARγ-knockdown or antagonist models to confirm on-target effects.
Troubleshooting Guide
Issue 1: Unexpected fluid retention or edema observed in animal models.
This was the primary dose-limiting toxicity seen in clinical trials. Investigating this phenomenon in a preclinical setting is critical.
Possible Causes & Troubleshooting Steps:
-
Mechanism-based effect: PPARγ agonists are known to cause diuretic-resistant fluid retention. The exact mechanisms are not fully understood but are thought to involve changes in renal function.
-
Cardiovascular Effects: Glitazars as a class have been associated with adverse cardiovascular events, including congestive heart failure, which can manifest as edema.
Suggested Experimental Workflow:
-
Quantify Fluid Status: Implement methods to accurately measure changes in fluid balance.
-
Assess Renal Function: Monitor key indicators of kidney function.
-
Evaluate Cardiac Function: Perform echocardiography to assess structural and functional cardiac parameters.
-
Biomarker Analysis: Measure plasma levels of markers associated with fluid balance and cardiac stress.
// Nodes start [label="Observation:\nEdema/Fluid Retention\nin Animal Model", fillcolor="#FBBC05", fontcolor="#202124"]; quantify [label="1. Quantify Fluid Status\n- Body Weight Monitoring\n- Bioelectrical Impedance Analysis (BIA)\n- Urine Output Measurement", fillcolor="#F1F3F4", fontcolor="#202124"]; renal [label="2. Assess Renal Function\n- Serum Creatinine/BUN\n- Urine Electrolytes\n- Histopathology of Kidney", fillcolor="#F1F3F4", fontcolor="#202124"]; cardiac [label="3. Evaluate Cardiac Function\n- Echocardiography (LVEF, E/E')\n- Blood Pressure Monitoring\n- Histopathology of Heart", fillcolor="#F1F3F4", fontcolor="#202124"]; biomarkers [label="4. Measure Biomarkers\n- B-type Natriuretic Peptide (BNP)\n- Plasma Osmolality\n- Hematocrit (for plasma volume)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Data Analysis:\nCorrelate fluid status with\nrenal and cardiac findings", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conclusion [label="Conclusion:\nDetermine if edema is primarily\nrenal, cardiac, or multifactorial", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> quantify; start -> renal; start -> cardiac; start -> biomarkers; {quantify, renal, cardiac, biomarkers} -> analysis [style=dashed]; analysis -> conclusion; } caption { label = "Workflow for Investigating Edema in Animal Models."; fontname = "Arial"; fontsize = 10; }
Caption: Workflow for Investigating Edema in Animal Models.
Issue 2: Lack of therapeutic efficacy in a specific disease model (e.g., fibrosis).
This compound was evaluated in a Phase II trial for hepatic fibrosis but failed to show significant antifibrotic activity.
Possible Causes & Troubleshooting Steps:
-
Insufficient Target Engagement: The delivered dose may not be sufficient to achieve the necessary level of PPARγ activation in the target tissue.
-
Disease Model Specifics: The chosen animal model may not fully recapitulate the human disease pathology where PPARγ activation would be beneficial.
-
Complex Pathology: The disease may involve pathways that are not significantly modulated by PPARγ, or compensatory mechanisms may override the therapeutic effect.
Suggested Experimental Workflow:
-
Confirm Target Engagement: Verify that this compound is activating PPARγ in the tissue of interest. This can be done by measuring the expression of known PPARγ target genes.
-
Dose-Response Study: Conduct a study with a range of doses to determine if a therapeutic window exists.
-
Re-evaluate Model: Assess the relevance of the animal model. Does PPARγ expression change during disease progression in this model? Is the pathology dependent on PPARγ-regulated pathways?
-
Combination Therapy: Consider if this compound could be effective in combination with another agent that targets a different pathway involved in the disease.
Data and Protocols
Table 1: Adverse Events Associated with Long-Term Thiazolidinedione (TZD) Use
This table summarizes key adverse events reported in meta-analyses of long-term studies of the TZD class, to which this compound belongs.
| Adverse Event | Population | Risk Metric | Result (TZD vs. Control) | Confidence Interval (95% CI) | Reference |
| Fractures | Women | Odds Ratio (OR) | 2.23 | 1.65 - 3.01 | |
| Fractures | Men | Odds Ratio (OR) | 1.00 | 0.73 - 1.39 | |
| Pneumonia / LRTI | General | Relative Risk (RR) | 1.40 | 1.08 - 1.82 | |
| Serious Pneumonia / LRTI | General | Relative Risk (RR) | 1.39 | 1.05 - 1.83 | |
| CHF, MI, Stroke, TIA, Death ** | General | Relative Risk (RR) | 2.62 | 1.36 - 5.05 |
*LRTI: Lower Respiratory Tract Infection. Data from a meta-analysis of studies lasting ≥1 year. **Data specific to Muraglitazar, another dual PPAR agonist, compared to placebo or pioglitazone. CHF: Congestive Heart Failure; MI: Myocardial Infarction; TIA: Transient Ischemic Attack.
Protocol: General Method for Assessing Fluid Retention in Rodent Models
This protocol provides a general framework for assessing fluid status. It should be adapted and optimized for specific experimental needs.
Objective: To non-invasively and quantitatively assess fluid retention in a rodent model following this compound administration.
Materials:
-
Rodent scale (accurate to 0.1g)
-
Bioelectrical Impedance Analysis (BIA) device suitable for small animals
-
Metabolic cages for urine collection
-
ELISA kits for B-type Natriuretic Peptide (BNP) (optional)
Procedure:
-
Acclimatization: Acclimate animals to handling and measurement procedures for at least 3 days prior to the start of the experiment.
-
Baseline Measurements: Before the first dose, record the following for each animal:
-
Body weight.
-
BIA measurement to determine total body water, intracellular, and extracellular fluid volumes. Follow the manufacturer's instructions for probe placement.
-
Place animals in metabolic cages for 24 hours to measure baseline urine output and water intake.
-
-
Drug Administration: Administer this compound or vehicle control according to the study design (e.g., daily oral gavage).
-
Daily Monitoring: Record body weight daily at the same time each day.
-
Weekly Detailed Assessment: Once per week, repeat the baseline measurement procedures:
-
Record body weight.
-
Perform BIA measurements.
-
Conduct a 24-hour metabolic cage assessment for urine output and water intake.
-
-
Terminal Blood Collection (Optional): At the end of the study, collect blood to measure plasma BNP levels via ELISA, which can be an indicator of fluid overload and cardiac stress. Also, measure hematocrit, as a decrease can indicate plasma volume expansion.
-
Data Analysis: Compare the changes from baseline in all measured parameters (body weight, BIA values, urine output) between the this compound-treated groups and the vehicle control group.
Signaling Pathway Visualization
PPARγ Signaling Pathway
This compound, as a PPARγ agonist, binds to the PPARγ nuclear receptor. This leads to the formation of a heterodimer with RXR, which then binds to PPREs on DNA to regulate the transcription of genes involved in metabolism and inflammation.
// Edges this compound -> PPARg [label="Binds & Activates"]; PPARg -> Complex; RXR -> Complex; Complex -> PPRE [label="Binds to"]; PPRE -> Transcription [label="Initiates"];
// Invisible edges for layout {rank=same; PPARg; RXR;} } caption { label = "Simplified PPARγ signaling pathway activated by this compound."; fontname = "Arial"; fontsize = 10; }
Caption: Simplified PPARγ signaling pathway activated by this compound.
References
- 1. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validation & Comparative
Farglitazar in Focus: A Comparative Analysis of Glitazars in Metabolic Models
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Farglitazar and other glitazars, a class of drugs targeting the peroxisome proliferator-activated receptor gamma (PPARγ). Due to the discontinuation of this compound's development, direct comparative clinical data is limited. This guide, therefore, synthesizes available preclinical and clinical data for this compound alongside a comprehensive analysis of more extensively studied glitazars like Rosiglitazone and Pioglitazone to provide a valuable reference for metabolic research.
Mechanism of Action: The Central Role of PPARγ
Glitazars, also known as thiazolidinediones (TZDs), exert their therapeutic effects primarily by acting as agonists for PPARγ, a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[1] this compound, like other members of this class, binds to and activates PPARγ.[1] This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3][4]
The primary tissues where PPARγ is highly expressed and mediates its effects are adipose tissue, colon, and macrophages. In adipose tissue, PPARγ activation promotes the differentiation of pre-adipocytes into mature fat cells, which are more efficient at storing fatty acids. This leads to a decrease in circulating free fatty acids, which in turn improves insulin sensitivity in muscle and liver. Additionally, PPARγ activation upregulates the expression of genes involved in glucose uptake, such as GLUT4.
Some glitazars, often referred to as "dual-acting" or "pan-agonists," also exhibit affinity for PPARα, another member of the PPAR family that is primarily involved in fatty acid oxidation. While this compound is primarily classified as a PPARγ agonist, other developmental glitazars like Saroglitazar have shown dual PPARα/γ activity.
Comparative Efficacy and Safety in Metabolic Models
Direct head-to-head clinical trial data for this compound against other glitazars is unavailable due to its discontinuation. However, by examining the extensive data from comparative studies of Rosiglitazone and Pioglitazone, we can establish a baseline for the expected performance of a potent PPARγ agonist.
Glycemic Control
Both Rosiglitazone and Pioglitazone have demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes. Meta-analyses have shown comparable reductions in hemoglobin A1c (HbA1c) levels for both drugs.
| Parameter | Rosiglitazone | Pioglitazone | This compound (Anticipated) |
| Change in HbA1c | Significant reduction | Significant reduction | Significant reduction |
| Mechanism | PPARγ agonist | PPARγ agonist | PPARγ agonist |
Table 1. Comparison of Glycemic Control Effects.
Lipid Profile
While both Rosiglitazone and Pioglitazone are primarily PPARγ agonists, they exhibit different effects on lipid profiles. Pioglitazone has been shown to have a more favorable impact on lipids, including a reduction in triglycerides and a greater increase in high-density lipoprotein (HDL) cholesterol compared to Rosiglitazone. Rosiglitazone, on the other hand, has been associated with an increase in low-density lipoprotein (LDL) cholesterol. The differential effects on lipid metabolism may be attributed to varying affinities for other PPAR subtypes or off-target effects.
| Parameter | Rosiglitazone | Pioglitazone | This compound (Anticipated) |
| Triglycerides | Increase or no significant change | Decrease | Likely similar to other PPARγ agonists, potential for decrease |
| HDL Cholesterol | Modest increase | Significant increase | Potential for increase |
| LDL Cholesterol | Increase | Less increase than Rosiglitazone | Effect unknown, requires preclinical data |
Table 2. Comparison of Effects on Lipid Profiles.
Adverse Effects and Discontinuation
A significant concern with the glitazar class has been the risk of adverse cardiovascular events and other side effects. Both Rosiglitazone and Pioglitazone have been associated with an increased risk of congestive heart failure. Meta-analyses have suggested a higher risk of myocardial infarction and all-cause mortality with Rosiglitazone compared to Pioglitazone. These safety concerns led to the discontinuation of several glitazars during development, including this compound, Muraglitazar, and Aleglitazar.
| Adverse Effect | Rosiglitazone | Pioglitazone | This compound | Other Discontinued Glitazars |
| Congestive Heart Failure | Increased risk | Increased risk | Development discontinued | Muraglitazar: Increased risk |
| Myocardial Infarction | Increased risk compared to Pioglitazone | Lower risk than Rosiglitazone | - | Muraglitazar: Increased risk |
| All-Cause Mortality | Increased risk compared to Pioglitazone | Lower risk than Rosiglitazone | - | - |
| Edema | Yes | Yes | - | Ragaglitazar: Yes |
| Weight Gain | Yes | Yes | - | Aleglitazar: Yes |
Table 3. Comparison of Key Adverse Effects.
Experimental Protocols
PPARγ Transactivation Assay
This in vitro assay is crucial for determining the agonist activity of a compound on the PPARγ receptor.
Objective: To quantify the ability of a test compound (e.g., this compound) to activate the PPARγ receptor and induce the expression of a reporter gene.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transiently transfected with two plasmids:
-
A plasmid expressing a chimeric protein consisting of the ligand-binding domain (LBD) of human PPARγ fused to the DNA-binding domain (DBD) of a yeast transcription factor, GAL4 (pBIND-PPARγ).
-
A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of a reporter gene, typically firefly luciferase (pGRE-LUC).
-
A control plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment: The transfected cells are then treated with various concentrations of the test compound (this compound) and a known PPARγ agonist as a positive control (e.g., Rosiglitazone).
-
Luciferase Assay: After an incubation period, the cells are lysed, and the activity of both firefly and Renilla luciferases is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The fold activation relative to a vehicle control is then calculated for each compound concentration to generate a dose-response curve and determine the EC50 value (the concentration at which 50% of the maximal response is observed).
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard in vivo method for assessing insulin sensitivity in both preclinical and clinical settings.
Objective: To measure the amount of glucose required to maintain a normal blood glucose level (euglycemia) in the presence of high insulin levels (hyperinsulinemia).
Methodology:
-
Catheterization: Two intravenous catheters are inserted. One is for the infusion of insulin and glucose, and the other, typically in a heated hand or foot vein to "arterialize" the venous blood, is for blood sampling.
-
Basal Period: A baseline blood sample is taken to measure fasting glucose and insulin levels.
-
Insulin Infusion: A continuous infusion of insulin is started to raise plasma insulin to a high, constant level.
-
Glucose Infusion and Monitoring: Blood glucose is monitored frequently (e.g., every 5-10 minutes). A variable infusion of a glucose solution is administered to clamp the blood glucose at a predetermined euglycemic level (typically around 90 mg/dL).
-
Steady State: The glucose infusion rate is adjusted until a steady state is reached, where the amount of glucose being infused equals the amount of glucose being taken up by the body's tissues. This typically takes about 2 hours.
-
Data Analysis: The glucose infusion rate (GIR) during the last 30-60 minutes of the clamp is used as a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity, as more glucose is needed to maintain euglycemia in the face of high insulin levels.
Conclusion
While this compound's journey in drug development was halted, the extensive research on other glitazars, particularly Rosiglitazone and Pioglitazone, provides a robust framework for understanding the potential efficacy and safety profile of PPARγ agonists in metabolic models. The key takeaways for researchers are the consistent improvements in glycemic control across the class, the variable and sometimes adverse effects on lipid profiles and cardiovascular outcomes, and the critical importance of thorough preclinical and clinical safety assessments. The experimental protocols detailed in this guide serve as a foundation for the continued investigation of novel compounds targeting the PPAR signaling pathway for the treatment of metabolic diseases.
References
A Researcher's Guide to Validating Farglitazar Target Engagement in Cells
This guide provides a comprehensive comparison of modern cellular assays to validate the engagement of Farglitazar with its intended molecular target, the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). For researchers in drug development, confirming that a compound binds to its target within the complex environment of a living cell is a critical step in establishing its mechanism of action and advancing it through the discovery pipeline. This compound, a member of the thiazolidinedione (TZD) class of compounds, is a selective PPARγ agonist that was developed for the treatment of type 2 diabetes and other metabolic conditions.[1][2] Validating its interaction with PPARγ in a cellular context provides essential evidence of its on-target activity.
This compound's Mechanism of Action: The PPARγ Signaling Pathway
This compound functions by binding to and activating PPARγ, a ligand-inducible transcription factor belonging to the nuclear receptor superfamily.[3][4] Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits a suite of coactivator proteins, initiating the transcription of genes involved in critical metabolic processes such as adipogenesis, lipid metabolism, and insulin sensitization.[5]
Comparison of Target Engagement Assays
Several distinct methodologies can be employed to confirm and quantify this compound's engagement with PPARγ in cells. These techniques range from direct biophysical measurements of binding to functional readouts of downstream pathway activation. The choice of assay depends on the specific question being addressed, available resources, and desired throughput.
| Assay | Principle | Endpoint | Typical Throughput | Pros | Cons | Representative EC50 (Rosiglitazone) |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating. | Quantification of soluble PPARγ protein (e.g., by Western Blot or ELISA) after heat shock. | Low to Medium | Direct evidence of target binding in intact cells; Label-free. | Lower throughput; Requires a specific antibody for detection. | 10-100 nM |
| Luciferase Reporter Assay | This compound-activated PPARγ/RXR complex binds to a PPRE sequence driving the expression of a luciferase reporter gene. | Luminescence signal proportional to transcriptional activity. | High | Functional readout of target activation; Highly sensitive and quantitative. | Indirect measurement of binding; Prone to artifacts from compound interference with luciferase. | 30-200 nM |
| Target Gene Expression (qPCR) | Measures the mRNA levels of endogenous PPARγ target genes (e.g., CD36, aP2) following this compound treatment. | Fold-change in mRNA levels relative to a control. | Medium | Measures engagement with endogenous promoter and cellular machinery; High specificity. | Downstream effects can be influenced by other pathways; Slower turnaround time. | 50-500 nM |
Experimental Protocols & Workflows
To provide a practical framework, this section details the protocols for two primary assays: the Luciferase Reporter Assay for functional validation and the Cellular Thermal Shift Assay (CETSA) for direct biophysical confirmation of target binding.
PPRE Luciferase Reporter Assay
This assay is a cornerstone for quantifying the potency of PPARγ agonists by measuring their ability to activate gene transcription.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T, HepG2) in a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells per well.
-
After 24 hours, co-transfect the cells using a lipid-based transfection reagent. For each well, use a plasmid mix containing:
-
A PPARγ expression vector.
-
A reporter vector with a Firefly luciferase gene downstream of a PPRE sequence.
-
A control vector with a constitutively active promoter (e.g., CMV) driving a Renilla luciferase gene (for normalization).
-
-
-
Compound Treatment:
-
24 hours post-transfection, remove the transfection medium.
-
Add fresh medium containing serial dilutions of this compound or a reference agonist (e.g., Rosiglitazone). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Lysis and Luminescence Reading:
-
Remove the medium and wash the cells once with PBS.
-
Add 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.
-
Using a luminometer with dual injectors, add 100 µL of Luciferase Assay Reagent II (for Firefly) and measure the luminescence.
-
Inject 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly to Renilla luminescence to normalize for variations in cell number and transfection efficiency.
-
Plot the normalized luminescence values against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target engagement by measuring the increased stability of PPARγ when bound to this compound.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., MCF7, which have endogenous PPARγ expression) to ~80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours in the incubator.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS supplemented with a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant, containing the soluble protein fraction, to new tubes.
-
-
Detection by Western Blot:
-
Measure the total protein concentration of the soluble fraction for each sample.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PPARγ, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the band intensity against temperature for both the this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms direct target engagement.
-
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound lacks antifibrotic activity in patients with chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Farglitazar
Essential Safety and Handling Guide for Farglitazar
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available, likely due to its discontinuation in clinical trials. The following guidance is based on best practices for handling potent, non-volatile small molecule compounds in a research laboratory setting and should be supplemented by a risk assessment conducted by qualified personnel at your institution.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a potent PPARγ agonist, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Solid Compound | - Gloves: Nitrile or other chemically resistant gloves (double-gloving recommended). - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Body Protection: Fully buttoned lab coat. - Respiratory Protection: N95-rated respirator or higher, especially if not handled in a fume hood. |
| Preparation of Stock Solutions | - Gloves: Nitrile or other chemically resistant gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Body Protection: Fully buttoned lab coat. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses. - Body Protection: Fully buttoned lab coat. |
| Spill Cleanup | - Gloves: Heavy-duty, chemically resistant gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Lab coat (consider a disposable gown). - Respiratory Protection: N95-rated respirator or higher. |
Operational and Disposal Plans
Engineering Controls:
-
Primary Containment: All work involving solid this compound or concentrated stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure adequate general laboratory ventilation.[2]
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.[2] Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing:
-
Use an analytical balance inside the fume hood or a containment enclosure.
-
Handle the compound with a spatula; avoid creating dust.
-
Carefully close the container immediately after use.
-
-
Dissolving:
-
Add the solvent to the vessel containing the weighed this compound.
-
Cap the vessel securely before mixing or vortexing.
-
-
Storage: Store this compound in a clearly labeled, sealed container in a cool, dry, and dark place as specified by the supplier.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE for cleanup.
-
For small spills, cover with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) and collect into a sealed container for disposal.[3]
-
Clean the spill area with a suitable detergent and water.
-
Disposal Plan:
-
Solid Waste: Collect all solid this compound waste and contaminated disposable materials (e.g., gloves, bench paper, pipette tips) in a labeled, sealed container for chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[4]
Representative Experimental Protocol: PPARγ Reporter Assay
This protocol describes a typical in vitro experiment to measure the activation of the PPARγ receptor by this compound.
Objective: To determine the dose-dependent activation of PPARγ by this compound in a cell-based reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
PPARγ expression plasmid
-
PPRE-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
DMSO (vehicle)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Cell Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the various concentrations of this compound or DMSO vehicle control.
-
Incubation: Incubate the plate for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., total protein concentration or a co-transfected control plasmid). Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Simplified PPARγ signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
